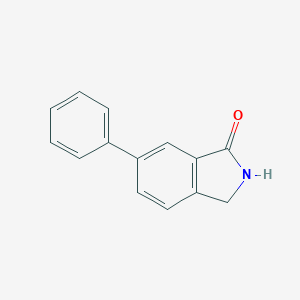
6-Phenylisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylisoindolin-1-one is a heterocyclic compound that belongs to the class of isoindolinones. These compounds are characterized by a fused ring system containing a nitrogen atom. The phenyl group attached to the isoindolinone core enhances its chemical properties and potential applications. Isoindolinones are known for their biological and pharmacological activities, making them significant in medicinal chemistry.
Mechanism of Action
Biochemical Pathways
Isoindoline-1,3-diones, a class of compounds to which 6-Phenylisoindolin-1-one belongs, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . The synthesis of 3-imino-2-phenylisoindolin-1-one derivatives was carried out by the reaction of arylcyanamides and benzoyl chloride .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylisoindolin-1-one can be achieved through various methods. One common approach involves the reaction of arylcyanamides with benzoyl chloride in the presence of copper(II) chloride under ultrasound irradiation at room temperature . This method offers advantages such as simple methodology, excellent yields, mild reaction conditions, and easy work-up.
Another method involves the reaction of phthalimidomalonate with various alkynes using triethylamine as a catalyst and acetonitrile as a solvent in a cascade reaction . This reaction is carried out at 0°C for an extended period, typically around 100 hours.
Industrial Production Methods: Industrial production of this compound typically involves scalable processes that ensure high yields and purity. Continuous flow crystallization processes have been developed to produce single enantiomers of isoindolinones with high productivity and purity . These methods are advantageous for industrial applications due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Phenylisoindolin-1-one undergoes various chemical reactions, including:
Cycloaddition Reactions: These reactions are prominent pathways in organic synthesis, leading to the formation of heterocyclic compounds.
Substitution Reactions:
Oxidation and Reduction Reactions: The isoindolinone core can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve catalysts such as copper(II) chloride and ultrasound irradiation.
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Major Products Formed:
Cycloaddition Reactions: Formation of various heterocyclic compounds with medicinal and biological properties.
Substitution Reactions: Introduction of functional groups such as halogens, alkyl, and aryl groups.
Oxidation and Reduction Reactions: Formation of oxidized or reduced isoindolinone derivatives.
Scientific Research Applications
6-Phenylisoindolin-1-one has diverse applications in scientific research, including:
Comparison with Similar Compounds
3-Imino-2-phenylisoindolin-1-one: Similar in structure but with an imino group instead of a carbonyl group.
2-Isopropyl-3-hydroxy-3-phenylisoindolin-1-one: Contains an additional hydroxy group and an isopropyl group.
N-Isoindoline-1,3-diones: Characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Uniqueness: 6-Phenylisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
6-phenyl-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-13-8-11(6-7-12(13)9-15-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTENOXFSNBDPMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597866 |
Source


|
| Record name | 6-Phenyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160450-16-8 |
Source


|
| Record name | 6-Phenyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
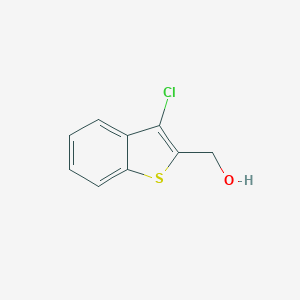
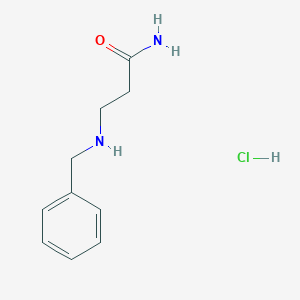

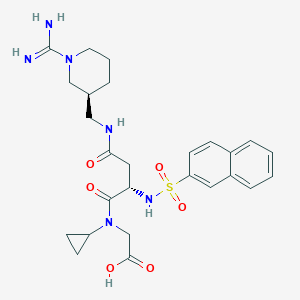
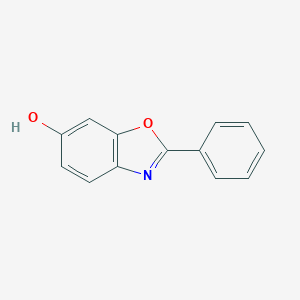
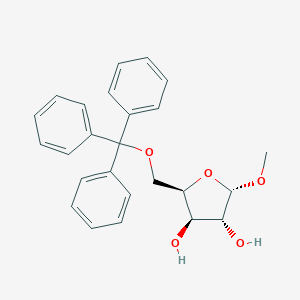

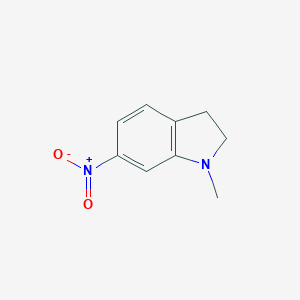
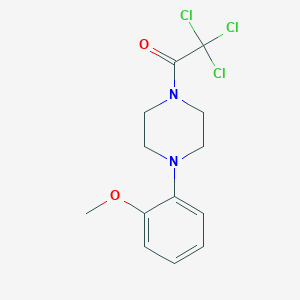
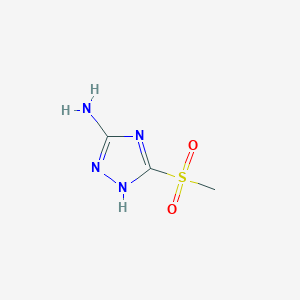

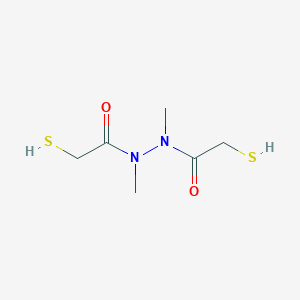
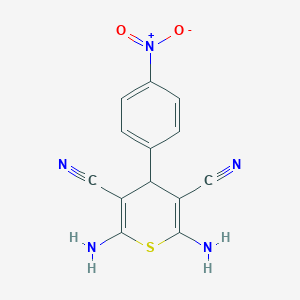
![6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B180190.png)
